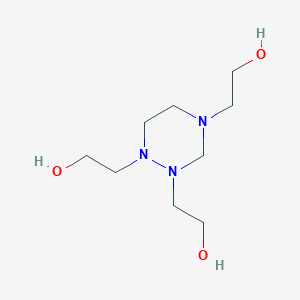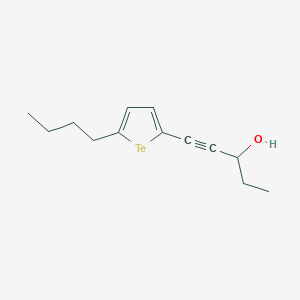![molecular formula C11H16N2O4S B12623316 N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide CAS No. 919996-81-9](/img/structure/B12623316.png)
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is an organic compound with a complex structure that includes a hydroxyl group, a sulfamoyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyl group, followed by the addition of a propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfonamide group can interact with active sites, potentially inhibiting enzyme activity. The propanamide backbone provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-3-{(2-methylphenyl)methylamino}propanimidamide
- N-Hydroxy-3-{methyl[(2-methylphenyl)methyl]amino}propanimidamide
Uniqueness
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919996-81-9 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-hydroxy-3-[(2-methylphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-9-4-2-3-5-10(9)8-12-18(16,17)7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
InChI Key |
VHARZEHQRYFKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
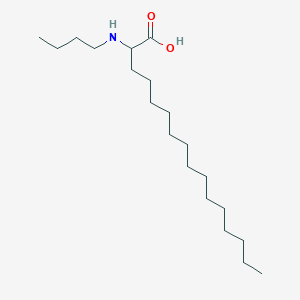
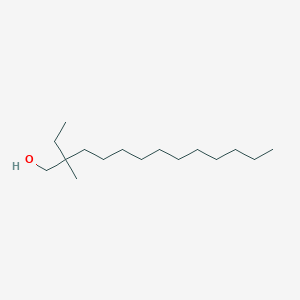
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
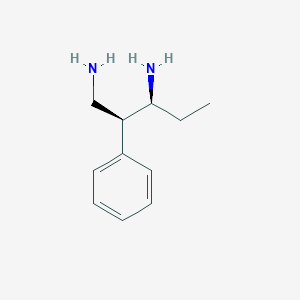
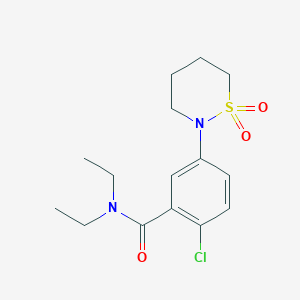
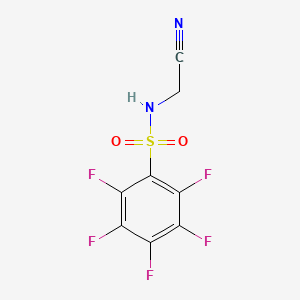
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
